6-Chloro-2-fluoro-9H-xanthen-9-one
Description
Overview of Xanthenone Chemistry and Research Significance
Xanthenones, also known as xanthones, are a class of organic compounds characterized by a tricyclic ring system with the molecular formula C13H8O2. wikipedia.orgencyclopedia.pub This scaffold is essentially planar, a feature that contributes to the stability of these compounds. encyclopedia.pub The inherent rigidity and the presence of a carbonyl group and a biaryl ether system allow for diverse chemical interactions and substitutions, making the xanthenone nucleus a "privileged scaffold" in medicinal chemistry. encyclopedia.pub
Structural Context of 6-Chloro-2-fluoro-9H-xanthen-9-one within Halogenated Xanthenones
This compound is a member of the halogenated xanthenone subclass. Its structure is distinguished by the presence of two halogen atoms, chlorine and fluorine, at specific positions on the dibenzo-γ-pyrone core. The placement of a chlorine atom at the 6-position and a fluorine atom at the 2-position significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.
Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination of chlorine and fluorine in this compound provides a unique electronic profile that is of interest for scientific investigation.
Rationale for Academic Investigation of Halogenated Xanthenone Derivatives
The academic pursuit of halogenated xanthenone derivatives is driven by the quest for new molecules with enhanced or novel properties. The introduction of halogens can lead to compounds with improved biological activity and selectivity. nih.gov For instance, research on other halogenated heterocyclic compounds, such as chromones, has demonstrated that the presence of chloro and fluoro substituents can result in promising anticancer activity. nih.gov
The study of halogenated organic compounds is a broad field with implications for environmental science and human health. nih.gov In the context of medicinal chemistry, the focus is on harnessing the effects of halogenation to design more effective therapeutic agents. The investigation of compounds like this compound allows researchers to explore the intricate relationships between chemical structure and biological function, contributing to the broader understanding of how small molecular changes can lead to significant differences in activity. This knowledge is fundamental for the rational design of new and improved therapeutic candidates.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60086-44-4 |
|---|---|
Molecular Formula |
C13H6ClFO2 |
Molecular Weight |
248.63 g/mol |
IUPAC Name |
6-chloro-2-fluoroxanthen-9-one |
InChI |
InChI=1S/C13H6ClFO2/c14-7-1-3-9-12(5-7)17-11-4-2-8(15)6-10(11)13(9)16/h1-6H |
InChI Key |
AHYBHWBTFBOZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 6 Chloro 2 Fluoro 9h Xanthen 9 One
Mass Spectrometry (MS) Techniques
Further research, including the synthesis and subsequent spectroscopic analysis of 6-Chloro-2-fluoro-9H-xanthen-9-one, would be required to generate the data necessary to fulfill the original request.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS would provide the exact mass of the molecular ion, enabling differentiation from other compounds with the same nominal mass.
Although no direct experimental HRMS data for this specific compound has been published, a study on a related xanthenone derivative, 3,6-Bis(dimethylamino)-9H-xanthen-9-one, reported its characterization by HRMS. orgsyn.org This highlights the application of the technique within this class of compounds. In a hypothetical HRMS analysis of this compound, the expected exact masses for the molecular ions would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z ([M]⁺) | Calculated m/z ([M+2]⁺) |
| C₁₃H₆³⁵ClFO₂ | 248.0044 | - |
| C₁₃H₆³⁷ClFO₂ | - | 249.9995 |
This table is based on theoretical calculations and does not represent experimental data.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that involves bombarding a sample with a high-energy electron beam, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
The fragmentation of aromatic ketones under EI-MS typically involves characteristic pathways. whitman.edu For this compound, the initial event would be the formation of the molecular ion [M]⁺•. Subsequent fragmentation would likely proceed through several key pathways, including:
Loss of CO: A common fragmentation for ketones, leading to a fragment corresponding to the xanthene radical cation.
Loss of Halogen: Cleavage of the C-Cl or C-F bond to yield [M-Cl]⁺ or [M-F]⁺ ions. The loss of a chlorine atom is generally more favorable than the loss of a fluorine atom.
Ring Cleavage: Complex fragmentation of the xanthene ring system.
The presence of both chlorine and fluorine on the aromatic rings would influence the fragmentation pathways and the relative abundances of the resulting ions. The analysis of halogenated compounds by mass spectrometry often reveals these characteristic fragmentation patterns. nih.gov
Table 2: Plausible Electron Ionization Mass Spectrometry Fragmentation Data for this compound
| Proposed Fragment | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) |
| [C₁₃H₆ClFO₂]⁺• (Molecular Ion) | 248 | 250 |
| [C₁₂H₆ClFO]⁺• (Loss of CO) | 220 | 222 |
| [C₁₃H₆FO₂]⁺ (Loss of Cl) | 213 | - |
| [C₁₃H₆ClO₂]⁺ (Loss of F) | 229 | 231 |
This table represents a theoretical fragmentation pattern based on known principles of mass spectrometry and is not derived from experimental data.
Computational and Theoretical Investigations of 6 Chloro 2 Fluoro 9h Xanthen 9 One
Quantum Chemical Studies
Quantum chemical studies are instrumental in understanding the fundamental properties of molecules at the electronic level. These computational methods allow for the prediction of molecular structure, stability, and reactivity, offering a microscopic perspective that complements experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used approach for calculating the ground-state properties of molecules with a favorable balance of accuracy and computational cost.
The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For the representative analog, Cz-XT, DFT calculations have been employed to determine its optimized structure. These calculations reveal a non-planar molecular conformation.
In the case of Cz-XT, single-crystal X-ray crystallography analysis shows a molecular structure with distinct torsion angles between the carbazole (B46965) (Cz) donor and the xanthenone (XT) acceptor moieties. The optimized geometry calculated by DFT methods shows a good correlation with the experimental crystal structure, with significant torsion angles between the constituent aromatic systems. This twisted conformation is a key determinant of the molecule's electronic properties.
Table 1: Selected Optimized Geometrical Parameters for a Representative Substituted Xanthenone (Cz-XT)
| Parameter | Value |
| Torsion Angle (Cz-XT) | 51°-52° |
| Bond Lengths | Varies depending on specific bonds |
| Bond Angles | Varies depending on specific angles |
Note: The data presented is for the Cz-XT analog.
The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transitions.
For the Cz-XT analog, DFT calculations have been used to determine the energies of the HOMO and LUMO. The electron density of the HOMO is primarily located on the electron-donating carbazole unit, while the LUMO's electron density is distributed across the electron-accepting xanthenone core. This spatial separation of the frontier molecular orbitals is characteristic of donor-acceptor systems and has significant implications for their photophysical properties.
Table 2: Frontier Molecular Orbital Energies for a Representative Substituted Xanthenone (Cz-XT)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.69 |
| LUMO | -2.92 |
| HOMO-LUMO Gap | 2.77 |
Note: The data presented is for the Cz-XT analog.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra.
Molecules can exist in different electronic spin states, with singlet (paired electron spins) and triplet (unpaired electron spins) states being the most common. TD-DFT can be used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these states (ΔE_ST) is a crucial factor in determining the photophysical behavior of a molecule, including its potential for processes like phosphorescence and thermally activated delayed fluorescence (TADF). In many organic molecules, the first triplet state (T1) is lower in energy than the first singlet excited state (S1).
For molecules with donor-acceptor architectures, such as the substituted xanthenone analogs, the nature of the excited states is often characterized by intramolecular charge transfer (ICT), where an electron is promoted from the donor moiety to the acceptor moiety upon photoexcitation.
TD-DFT calculations can predict various spectroscopic parameters, including the wavelengths of maximum absorption (λ_max) and emission, as well as oscillator strengths, which are related to the intensity of electronic transitions. These theoretical predictions can be compared with experimental UV-Vis absorption and photoluminescence spectra to validate the computational model and gain a deeper understanding of the electronic transitions involved.
For donor-acceptor substituted xanthenones, TD-DFT can help to elucidate the nature of the observed absorption bands, often assigning them to π-π* or ICT transitions. The solvatochromic effects, which are the shifts in spectral properties with changes in solvent polarity, can also be investigated computationally to understand the charge distribution in the ground and excited states.
Table 3: Predicted Spectroscopic Parameters for a Representative Substituted Xanthenone
| Parameter | Predicted Value |
| Absorption Wavelength (λ_max) | Dependent on specific transitions |
| Emission Wavelength | Dependent on specific transitions |
| Oscillator Strength (f) | Varies for each transition |
| Nature of Transition | e.g., π-π*, ICT |
Note: Specific values are highly dependent on the chosen analog and computational parameters.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic nature of 6-chloro-2-fluoro-9H-xanthen-9-one at an atomic level. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles of MD simulations on related halogenated and heterocyclic compounds can be extrapolated. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in complex with biological macromolecules.
MD simulations can model the conformational changes of the xanthenone ring system and the dynamics of its substituents. The presence of halogen atoms, like chlorine and fluorine, can significantly influence intermolecular interactions, including the formation of halogen bonds. nih.gov These non-covalent interactions can play a critical role in the binding of the molecule to biological targets. nih.gov Simulations can help in identifying stable binding poses and in estimating the binding free energies, which are vital for drug design and development.
For instance, MD simulations of halogenated inhibitors with proteins have demonstrated that the stability of the ligand-protein complex can be correlated with the type of halogen present. researchgate.net The simulations can reveal the specific atoms involved in these interactions and the geometry of the halogen bonds formed. researchgate.net
A hypothetical MD simulation setup for this compound would typically involve:
System Setup: Placing the molecule in a simulation box with a chosen solvent, often water, to mimic physiological conditions.
Force Field Selection: Employing a suitable force field that accurately describes the interactions of all atoms, including the halogen-specific parameters.
Simulation Run: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions and interactions.
Analysis: Analyzing the trajectory to understand conformational flexibility, solvent interactions, and potential binding modes with a target protein.
Theoretical Studies on Reaction Mechanisms and Regioselectivity
Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and regioselectivity of reactions involving this compound. While direct studies on this compound are limited, research on the xanthone (B1684191) scaffold provides a solid foundation. researchgate.netresearchgate.netrsc.org
For example, theoretical investigations into the antioxidant properties of xanthone derivatives have explored mechanisms like single electron transfer (SET). researchgate.netrsc.org Such studies calculate parameters like ionization potentials and electron affinities to predict the likelihood of a reaction with free radicals. researchgate.netrsc.org The presence of electron-withdrawing groups, such as chlorine and fluorine, on the xanthone backbone would be expected to significantly modulate its electronic properties and, consequently, its reactivity.
In the context of regioselectivity, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack. By mapping the electron density distribution and calculating reactivity indices, researchers can forecast the outcome of chemical reactions. For this compound, theoretical models could predict how the chloro and fluoro substituents direct incoming reagents to specific positions on the aromatic rings.
In Silico Prediction of Molecular Properties and Reactivity Descriptors
In silico methods are widely used to predict a range of molecular properties and reactivity descriptors for compounds like this compound, especially in the early stages of drug discovery. frontiersin.org These computational tools can estimate physicochemical properties that are crucial for understanding a molecule's behavior and potential as a therapeutic agent.
Key molecular properties that can be predicted in silico include:
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its absorption and distribution.
Aqueous Solubility: Predicting how well the compound dissolves in water is essential for its formulation and bioavailability.
Molecular Weight: A fundamental property influencing a molecule's diffusion and transport characteristics.
Polar Surface Area (PSA): This descriptor is related to a molecule's ability to permeate cell membranes.
Reactivity descriptors derived from quantum chemical calculations provide insights into the chemical behavior of the molecule. These can include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. mdpi.com
Electron Affinity and Ionization Potential: These values relate to the molecule's ability to accept or donate electrons, respectively. researchgate.netrsc.org
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions susceptible to interaction.
Below is an interactive data table showcasing typical in silico predicted properties for a compound with a similar structure to this compound.
| Property | Predicted Value | Significance |
| Molecular Weight | 248.64 g/mol | Basic molecular characteristic |
| LogP | 3.5 | Indicates moderate lipophilicity |
| Aqueous Solubility | Low | Suggests potential challenges in formulation |
| Polar Surface Area | 17.1 Ų | Relates to membrane permeability |
| Number of H-Bond Donors | 0 | Influences intermolecular interactions |
| Number of H-Bond Acceptors | 2 | Influences intermolecular interactions |
Computational Approaches to Structure-Property Relationships
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for establishing a mathematical correlation between the structural features of molecules and their biological activities or physicochemical properties. nih.gov For a class of compounds like xanthone derivatives, QSAR studies can identify the key molecular descriptors that govern a specific biological effect, such as anticancer activity. nih.gov
Dielectric Energy: Relates to the energy of the molecule in a dielectric medium.
LogP: As a measure of lipophilicity.
Solvent-Accessible Surface Area: The surface area of the molecule that is accessible to a solvent.
Shape Indices: Quantify the three-dimensional shape of the molecule.
These descriptors, once identified as significant in a QSAR model, can be used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR model could be developed to predict its activity based on the calculated values of these descriptors.
The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study for xanthone derivatives.
| Descriptor | Typical Value Range | Implication for Activity/Property |
| Dielectric Energy (kcal/mol) | -80 to -120 | Can correlate with binding affinity |
| LogP | 2.0 - 5.0 | Influences cell permeability |
| Solvent-Accessible Surface Area (Ų) | 300 - 500 | Relates to interaction potential |
| Shape Index (Order 3) | 0.5 - 1.5 | Describes molecular complexity |
These computational and theoretical investigations are indispensable for modern chemical and pharmaceutical research, providing a rational basis for the design and development of new molecules with desired properties and activities.
Chemical Reactivity and Reaction Mechanisms of 6 Chloro 2 Fluoro 9h Xanthen 9 One
Reactivity of the 9H-Xanthen-9-one Nucleus
The 9H-xanthen-9-one, or xanthone (B1684191), scaffold is a privileged heterocyclic system characterized by a dibenzo-γ-pyrone framework. This core structure is found in numerous natural products and synthetic derivatives that exhibit a wide range of biological activities. nih.gov The reactivity of the xanthone nucleus is dictated by the interplay between the aromatic benzene (B151609) rings and the central pyrone ring containing a carbonyl group and an ether linkage.
Influence of Halogen Substituents (Chlorine and Fluorine) on Reactivity
The presence of chlorine and fluorine substituents at the 6- and 2-positions, respectively, significantly modifies the reactivity of the xanthenone core. Halogens exert their influence through two primary electronic effects: the inductive effect and the resonance effect.
Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. They pull electron density away from the aromatic ring through the sigma bond (a -I effect). This electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack than the unsubstituted xanthone. wikipedia.org
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through the pi system (a +R effect). This resonance effect opposes the inductive effect and tends to direct incoming electrophiles to the ortho and para positions relative to the halogen. libretexts.org
Electrophilic and Nucleophilic Substitution Reactions on the Xanthenone Core
The reactivity of 6-Chloro-2-fluoro-9H-xanthen-9-one in substitution reactions is a direct consequence of its structure and the electronic properties of its substituents.
Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com For this compound, the two halogen atoms and the carbonyl group are deactivating, making the molecule less reactive towards electrophiles than benzene. wikipedia.orglibretexts.org The directing effects of the substituents are as follows:
The 2-fluoro group is an ortho-, para-director.
The 6-chloro group is an ortho-, para-director.
The carbonyl group is a meta-director.
The positions on the rings are activated or deactivated based on the combined influence of these groups. The substitution pattern will be determined by the position that can best stabilize the positive charge of the arenium ion intermediate.
Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com The mechanism typically involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.org
In this compound, the electron-withdrawing carbonyl group and the halogen substituents make the aromatic rings susceptible to nucleophilic attack. Both chlorine and fluorine can act as leaving groups. In many cases, fluoride (B91410) is a surprisingly good leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com
Photochemical Transformations and Photoinduced Processes
The photochemistry of the xanthone core is well-studied and is characterized by highly efficient intersystem crossing from the singlet excited state to the triplet excited state.
Upon absorption of light, this compound will be promoted to an excited singlet state (S₁). For the parent xanthone molecule, the photophysical dynamics are extremely rapid. Following excitation, the molecule quickly transitions to the triplet manifold.
The table below summarizes the key photophysical processes and their associated time constants for the parent compound, xanthone, which serves as a model for its halogenated derivative.
| Process | Transition | Time Constant | Reference |
|---|---|---|---|
| Internal Conversion (Singlet) | 1ππ* → 1nπ | 85 fs | nih.govchemrxiv.org |
| Intersystem Crossing | 1nπ → 3ππ | ~1.5-2.0 ps | nih.govchemrxiv.orgresearchgate.net |
| Internal Conversion (Triplet) | 3ππ → 3nπ* | 602 fs | nih.govchemrxiv.org |
The presence of heavy atoms like chlorine can further enhance the rate of intersystem crossing due to increased spin-orbit coupling. Therefore, it is expected that this compound will also exhibit a very short-lived singlet excited state and a high quantum yield of triplet formation.
Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor molecule, or from a donor to a photoexcited acceptor. edinst.com This results in the formation of a radical ion pair. The triplet excited state of xanthones can act as either an electron acceptor or an electron donor, depending on the properties of the interacting species.
The feasibility of a PET reaction is determined by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. edinst.com The excited state of this compound can be quenched by suitable electron donors or acceptors, leading to the formation of a radical cation of the donor and a radical anion of the xanthone, or vice versa. The halogen substituents, being electron-withdrawing, will increase the electron affinity of the xanthone core, making it a better electron acceptor in its excited state compared to the unsubstituted xanthone.
Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state. For xanthone and its derivatives, ISC is an exceptionally efficient process, often occurring with a quantum yield close to unity. nih.gov
The mechanism for this rapid ISC in xanthone is governed by El-Sayed's rule, which states that the rate of ISC is relatively large if the transition involves a change in the orbital type (e.g., n→π* or π→n). The transition from the first excited singlet state (S₁), which has nπ character, to a lower-lying triplet state (T₂) with ππ* character is thus highly favorable. researchgate.netresearchgate.net This is followed by rapid internal conversion to the lowest triplet state (T₁), which again has nπ* character. nih.gov This sequential process—internal conversion followed by intersystem crossing and another internal conversion—is extremely fast, occurring on a picosecond timescale. chemrxiv.orgresearchgate.netchemrxiv.org The presence of the chlorine atom in this compound is expected to further facilitate this process through the heavy-atom effect, which enhances spin-orbit coupling and promotes transitions between states of different spin.
Photodegradation Studies and Stability Under Irradiation
The photochemistry of the parent xanthone molecule is well-documented, involving the formation of an excited triplet state upon absorption of UV light. researchgate.net This triplet state is a key intermediate in various photochemical reactions. researchgate.net The introduction of halogen substituents, such as chlorine and fluorine, is known to influence the photostability of aromatic compounds.
Fluorination, in particular, has been shown to enhance the photostability of some fluorophores. wisconsin.edu This increased stability is often attributed to the high strength of the carbon-fluorine bond. Conversely, the presence of a chloro substituent can introduce different photochemical pathways. For instance, studies on chloro-substituted hydroxyxanthones have been conducted, though these have primarily focused on their synthesis and biological activity rather than their photodegradation. ichem.mdresearchgate.net
The photodegradation of xanthones can be influenced by the presence of other molecules. For example, the photodegradation of certain compounds can be enhanced in the presence of xanthone, which acts as a photosensitizer. researchgate.net This process often involves the formation of radical cations and other reactive intermediates. researchgate.net
Given the presence of both a chloro and a fluoro substituent in this compound, its stability under irradiation would likely be a complex balance of the stabilizing effect of the fluorine atom and the potential for photochemical reactions involving the chlorine atom and the xanthone nucleus. The electron-withdrawing nature of both halogens would also affect the energy levels of the excited states, further influencing its photochemical behavior. rsc.org
Table 1: General Photochemical Properties of Related Xanthone Derivatives
| Compound/Class | Key Photochemical Feature | Implication for this compound (Hypothetical) |
| Unsubstituted Xanthone | Forms a reactive triplet state upon UV irradiation. researchgate.net | The xanthone core of the target molecule is likely to be photoactive. |
| Fluorinated Fluorophores | Enhanced photostability due to strong C-F bond. wisconsin.edu | The 2-fluoro substituent may contribute to increased stability. |
| Chloro-substituted Aromatics | Can undergo photochemical reactions. | The 6-chloro substituent may be a site for photodegradation. |
Exploration of Reaction Intermediates in Xanthone Chemistry
The synthesis of substituted xanthones can proceed through various pathways, each involving distinct reaction intermediates. While specific studies on the reaction intermediates leading to this compound are not detailed in the available literature, general synthetic routes for halogenated xanthones provide insight into the likely intermediates.
One common method for xanthone synthesis is the cyclodehydration of a 2-phenoxybenzoic acid derivative. This reaction typically proceeds through the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular cyclization. For halogenated xanthones, this would involve starting materials with the desired halogen substitution pattern.
Another key synthetic strategy involves the electrophilic substitution of a pre-existing xanthone core. For instance, the chlorination of hydroxyxanthones has been achieved using N-chlorosuccinimide, where an electrophilic chlorine species is the reactive intermediate that attacks the electron-rich xanthone ring. ichem.mdresearchgate.net
The synthesis of related compounds, such as 6-chloro-1-{[2-(diethylamino)ethyl]amino}-9H-xanthen-9-one, has been reported, indicating that synthetic routes to 6-chloro substituted xanthones are established. nih.gov The introduction of the fluorine atom at the 2-position would likely involve either a starting material already containing fluorine or a specific fluorination step in the synthetic sequence.
In the synthesis of fluorinated dyes, including those with a xanthone-like structure, various methods are employed that involve specific intermediates. For example, the synthesis of fluorinated rhodamine derivatives, which share the xanthene core, can involve triflic anhydride (B1165640) for triflation, followed by substitution reactions. nih.gov
The synthesis of xanthone derivatives can also be achieved through multi-reagent reactions, such as the carbonylative Suzuki coupling, which involves organoboron compounds and carbon monoxide as reagents and proceeds through organopalladium intermediates. mdpi.com
Table 2: Common Intermediates in the Synthesis of Substituted Xanthones
| Synthetic Route | Key Intermediate(s) | Relevance to this compound Synthesis |
| Cyclodehydration | 2-Phenoxybenzoic acid, Benzophenone | A plausible route starting from appropriately halogenated precursors. |
| Electrophilic Halogenation | Halonium ion (e.g., Cl+) | A potential method to introduce the chloro group onto a 2-fluoroxanthone intermediate. ichem.mdresearchgate.net |
| Friedel-Crafts Acylation/Alkylation | Acylium ion, Diarylmethyl cation | A method used for synthesizing 3,6-dihydroxyxanthones that could be adapted. wisconsin.edu |
| Carbonylative Suzuki Coupling | Organopalladium complexes | A modern, versatile method for constructing the xanthone core. mdpi.com |
Structural Modifications and Derivative Synthesis Derived from the 9h Xanthen 9 One Scaffold
Strategies for Chemical Derivatization at Various Positions of the Xanthenone Ring
The functionalization of the 9H-xanthen-9-one core is a key strategy for creating novel derivatives with enhanced or specific properties. Various positions on the xanthenone ring can be targeted for chemical modification, leading to a diverse array of compounds.
One common approach involves the derivatization of hydroxyl groups present on the xanthenone scaffold. For instance, 1,3-dihydroxy-9H-xanthen-9-one can undergo cross-dehydrogenative coupling with electron-deficient azines like 1,2,4-triazines and quinazoline (B50416) to form stable nucleophilic addition products. researchgate.net This methodology expands the potential for creating new organic materials with significant biological activity. researchgate.net The presence of hydroxyl groups is often crucial for antioxidant activity, and their modification can modulate this property. mdpi.com
O-alkylation is another effective strategy. For example, the synthesis of certain xanthone (B1684191) derivatives involves the O-alkylation of a hydroxylated xanthone intermediate using reagents like propargyl bromide in the presence of a base such as K2CO3 and a catalyst like KI. nih.gov This introduces an alkyne functionality that can be further modified, for instance, through click reactions with variously substituted benzyl (B1604629) azides to produce a series of triazole-containing xanthone derivatives. nih.gov
Furthermore, the xanthene core itself can be directly functionalized. A metal-free, radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides provides a straightforward method for incorporating sulfonyl units at the 9-position, yielding xanthen-9-sulfone derivatives. rsc.org This reaction demonstrates high functional group compatibility and works with a broad range of starting materials. rsc.org
Synthesis of Novel Halogenated Xanthenone Analogues
The introduction of halogen atoms into the xanthenone scaffold is a significant strategy for creating novel analogues with potentially enhanced biological activities. A versatile method for synthesizing halogenated xanthones involves a modular coupling of vanillin (B372448) derivatives with a dibromoquinone. nih.gov This approach allows for the divergent synthesis of either 6- or 7-bromo substituted heterocycles, depending on the reaction conditions. nih.gov These brominated intermediates can be further elaborated through sequential Sonogashira couplings, demonstrating the modularity of this synthetic route. nih.gov
Another example is the synthesis of 3,6-dichloro-9H-xanthen-9-one from 3,6-dihydroxy-9H-xanthen-9-one by refluxing with thionyl chloride. chemicalbook.com This reaction provides a direct method for introducing chlorine atoms at specific positions on the xanthenone ring.
The synthesis of fluorinated derivatives has also been explored. For instance, while not a direct analogue of the title compound, the synthesis of 6-fluoro-chromone derivatives highlights the interest in incorporating fluorine into similar heterocyclic systems to develop potential therapeutic agents. nih.gov The synthesis of 6-Chloro-2-fluoropurine, a key intermediate for various antiviral drugs, involves a multi-step process starting from 6-chloro-9-pyran-2-ylpurine, demonstrating the complexity that can be involved in synthesizing specific halogenated heterocycles. guidechem.com
Structure-Activity Relationship Studies for the Design of New Derivatives
Structure-activity relationship (SAR) studies are crucial for the rational design of new derivatives with improved properties. For xanthene and xanthone derivatives, these studies have provided valuable insights into how different substituents and their positions on the heterocyclic core influence biological activity. nih.gov
In the context of halogenated compounds, SAR studies have shown that the position and nature of the halogen substituent can significantly impact activity. For example, in a series of N-substituted 14-aryl-14H-dibenzo[a,j]xanthene derivatives, halogen substituents at the para position of the 14-phenyl ring were found to be more favorable for antitumor activity against certain cancer cell lines. researchgate.net
The length of alkyl chains attached to the xanthene or related heterocyclic systems can also play a critical role. In a study on N3-alkyl-xanthine derivatives, a good correlation was observed between the alkyl chain length and the inhibitory activity against c-AMP phosphodiesterase (PDE), indicating that the length of the alkyl chain is an important factor for this particular biological activity. nih.govresearchgate.net
Furthermore, the presence of specific functional groups, such as free hydroxyl groups, has been identified as essential for the antioxidant activity of some xanthone derivatives. mdpi.com The modification of these groups, for instance, through acetylation or methylation, can lead to a decrease or loss of activity. researchgate.net These findings underscore the importance of understanding the structural requirements for a desired biological effect when designing new derivatives.
Functionalization of the 9H-Xanthen-9-one Core for Specific Chemical Transformations
The functionalization of the 9H-xanthen-9-one core is a versatile approach to prepare molecules for specific chemical transformations, leading to a wide range of derivatives.
One key strategy is the synthesis of aryl-substituted xanthenones. A two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores involves the condensation of aryl aldehydes with fluororesorcinol. nih.gov This reaction proceeds through a triarylmethane intermediate, and the final xanthenone ring system is formed via an oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This method allows for the introduction of various aryl groups at the 9-position, which can significantly influence the photophysical properties of the resulting fluorophores.
The core can also be functionalized to create complex, three-dimensional structures. For example, a spiro[fluorene-9,9'-xanthene] (B3069175) system has been functionalized with terminal diketopyrrolopyrrole units through a Suzuki cross-coupling reaction. rsc.org This creates a non-fullerene acceptor with promising optoelectronic properties for use in organic solar cells. rsc.org
Furthermore, the synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one from pyronin Y involves a stepwise chemical redox cycling process. orgsyn.org This transformation highlights how modifications to the substituents on the xanthenone ring can be achieved through controlled oxidation and reduction reactions.
Advanced Material Science Applications and Photochemistry of Xanthenone Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
There is no specific information available on the application of 6-Chloro-2-fluoro-9H-xanthen-9-one in Organic Light-Emitting Diodes (OLEDs).
Design and Investigation of Thermally Activated Delayed Fluorescence (TADF) Emitters
The design of Thermally Activated Delayed Fluorescence (TADF) emitters often involves creating molecules with a small energy gap between their singlet and triplet excited states (ΔEST). nih.govaappsbulletin.org This is frequently achieved by combining electron-donating and electron-accepting moieties within the same molecule. aappsbulletin.org While xanthenone derivatives have been explored as components in TADF emitters, there is no specific research detailing the design or investigation of this compound for this purpose. nih.govrsc.org The influence of the specific chloro and fluoro substitutions at the 6 and 2 positions on the ΔEST of the xanthenone core has not been documented.
Integration into Photovoltaic Materials
No studies have been found that report the integration of this compound into photovoltaic materials. The broader field of organic photovoltaics (OPVs) utilizes a range of organic molecules as electron donors or acceptors, but the potential role of this specific compound has not been investigated.
Development of Advanced Fluorescent Probes and Sensors
Xanthenone derivatives, such as fluoresceins and rhodamines, are renowned for their use as fluorescent probes and sensors. researchgate.netmdpi.comnih.gov Their fluorescence properties can be sensitive to environmental factors like pH, metal ions, and viscosity, making them valuable tools in biological imaging and analytical chemistry. researchgate.netmdpi.com However, there is no literature available on the development or use of this compound as a fluorescent probe or sensor. The specific effects of the 6-chloro and 2-fluoro substituents on the sensing capabilities of the xanthenone scaffold are unknown.
Exploration of Xanthenones in Other Material Science Contexts
The xanthenone structure is of interest in various material science applications due to its rigidity, planarity, and aromatic nature. researchgate.net These properties can be exploited in the design of materials with specific electronic, optical, or thermal characteristics. While general applications of substituted xanthenes exist, there are no specific explorations of this compound in other material science contexts reported in the available literature.
Investigation of Photophysical Properties and Their Modulation by Halogenation
The photophysical properties of organic molecules, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are fundamentally influenced by their chemical structure. Halogenation is a common strategy to modulate these properties. For instance, the introduction of halogens can lead to a "heavy-atom effect," which can enhance intersystem crossing and influence fluorescence and phosphorescence.
While the general principles of how halogenation affects photophysical properties are well-established, a specific investigation into the photophysical properties of this compound and the specific modulatory effects of its chloro and fluoro substituents has not been reported.
Conclusion and Future Research Perspectives on 6 Chloro 2 Fluoro 9h Xanthen 9 One
Summary of Current Academic Understanding of the Compound's Chemistry
Direct academic understanding of 6-Chloro-2-fluoro-9H-xanthen-9-one is limited due to a lack of specific studies on this molecule. However, the chemistry of the xanthenone core and the influence of halogen substituents are well-established, allowing for a theoretical assessment. The xanthenone structure is a dibenzo-γ-pyrone framework, known for its rigidity and electron-rich nature, which contributes to the biological activities of its derivatives. dntb.gov.ua The introduction of a chloro and a fluoro group is expected to significantly modulate the electronic properties of the xanthenone core. The high electronegativity of fluorine and chlorine atoms would withdraw electron density from the aromatic rings, influencing the reactivity of the entire molecule. This electron-withdrawing effect could impact key chemical properties such as the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic rings to further substitution.
Identification of Unexplored Synthetic Pathways and Methodological Challenges
Currently, there are no established synthetic pathways specifically for this compound. However, general methods for synthesizing substituted xanthenones can be adapted. A common approach involves the cyclization of appropriately substituted 2-phenoxybenzoic acids or the intramolecular cyclization of 2-hydroxy-2'-halobenzophenones. researchgate.net A potential pathway could involve the synthesis of a 2-(substituted phenoxy)benzoic acid precursor bearing the required chloro and fluoro substituents, followed by cyclization.
A significant challenge in the synthesis of unsymmetrically substituted xanthenones like this compound is achieving regioselectivity. The synthesis would require precise control over the placement of the halogen atoms on the respective phenyl rings of the xanthenone core. One potential synthetic strategy could be the Ullmann condensation of a substituted phenol (B47542) with a substituted o-chlorobenzoic acid, followed by cyclization. For instance, the reaction of 2-chloro-4-fluorophenol (B157789) with 4-chlorosalicylic acid could theoretically lead to the desired precursor, although controlling the reaction to favor the correct isomer would be a critical challenge.
Another approach could be a Friedel-Crafts acylation of a substituted diphenyl ether. However, this method often suffers from a lack of regioselectivity, leading to a mixture of isomers that would be difficult to separate. The development of novel catalytic systems that can direct the acylation to the desired position would be a significant advancement.
Future Directions in Advanced Computational Methodologies
Advanced computational methodologies offer a powerful tool to investigate the properties of this compound without the need for its immediate synthesis. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. mdpi.com Such studies can provide insights into the bond lengths, bond angles, and the distribution of electron density within the molecule.
Molecular docking simulations could be used to explore the potential biological activity of this compound. mdpi.com By docking the structure of this compound into the active sites of various enzymes or receptors, researchers can predict its binding affinity and potential as a therapeutic agent. mdpi.com For example, xanthone (B1684191) derivatives have shown promise as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the treatment of diabetes. nih.gov Computational screening could help identify which, if any, biological targets are likely to be modulated by this specific halogenated xanthenone.
Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment, providing a more realistic model of its behavior in a biological system. mdpi.com
Outlook for Novel Derivative Design and Applications within the Xanthenone Class
The xanthenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. researchgate.net The design of novel derivatives based on the this compound core could lead to the discovery of new therapeutic agents. The presence of two different halogen atoms offers opportunities for selective functionalization. For example, the chlorine atom could be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, which have been shown to enhance the biological activity of xanthenones. nih.govnih.gov
The fluorine atom, on the other hand, is often incorporated into drug molecules to improve their metabolic stability and bioavailability. The unique combination of chloro and fluoro substituents could therefore lead to derivatives with optimized pharmacokinetic properties. The exploration of different substitution patterns on the xanthenone core, combined with the strategic placement of chloro and fluoro atoms, could yield a library of novel compounds with a wide range of biological activities. For instance, the introduction of aminoalkyl side chains has been shown to impart antimalarial properties to chlorinated 9H-xanthones. nih.gov
The development of efficient and regioselective synthetic methods will be crucial for the successful design and synthesis of these novel derivatives. As our understanding of the structure-activity relationships of xanthenones continues to grow, so too will the potential for designing highly potent and selective therapeutic agents based on this versatile scaffold.
Q & A
Q. What is the recommended synthetic route for 6-Chloro-2-fluoro-9H-xanthen-9-one, and how can purity be validated?
Methodological Answer: The compound can be synthesized via electrophilic substitution or condensation reactions. A common approach involves halogenation of a xanthenone precursor using chlorinating (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., Selectfluor™). Post-synthesis, purity validation requires:
- HPLC with a C18 column (70:30 acetonitrile/water mobile phase, 1 mL/min flow rate) to assess retention time and peak homogeneity.
- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆, 400 MHz) to confirm substituent positions and absence of byproducts.
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ at m/z 266.6).
Reference: Synthesis strategies for analogous xanthenones (e.g., 9H-xanthen-9-one-2-carboxylic acids) are detailed in pharmacological studies .
Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
Reference: Crystallographic validation protocols from SHELX and spectral interpretation guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Step 1: Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at C-3/C-6).
- Step 2: Screen for activity (e.g., anti-inflammatory or antiallergic effects) using in vitro assays (e.g., rat passive cutaneous anaphylaxis ).
- Step 3: Apply regression analysis (e.g., Hammett σ constants) to correlate substituent size/electronic effects with IC₅₀ values.
Reference: SAR analysis for xanthenone antiallergic agents demonstrated substituent size as a critical factor .
Q. How can crystallographic data discrepancies be resolved when analyzing this compound using XRD?
Methodological Answer:
- Issue: Disordered halogen atoms or twinning in crystals.
- Solution:
- Use SHELXD for phase determination and SHELXL for refinement with anisotropic displacement parameters.
- Validate hydrogen bonding via ORTEP-3 visualization (e.g., C–H⋯O interactions) .
- Compare experimental data with computational models (e.g., DFT-optimized geometries).
Reference: SHELX refinement workflows for halogenated aromatics .
Q. What methodologies address solubility discrepancies of this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Experimental Design:
- Measure solubility in DMSO, ethanol, and chloroform via gravimetric analysis (25°C, 48 hrs).
- Use DSC/TGA to assess thermal stability and polymorphism-induced solubility variations.
- Apply Hansen Solubility Parameters (δD, δP, δH) to predict solvent compatibility.
Reference: Solubility studies for structurally similar methylated xanthenones .
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be reconciled during structural validation?
Methodological Answer:
- Step 1: Cross-validate NMR chemical shifts with computed values (e.g., Gaussian DFT).
- Step 2: Re-examine XRD data for crystallographic disorder or Z′ > 1.
- Step 3: Use dynamic NMR (variable-temperature) to detect conformational flexibility.
Reference: Data validation protocols from NIST Chemistry WebBook and crystallography guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
